molecular formula C26H30N2O9 B3245251 UK-2A CAS No. 167173-85-5

UK-2A

Cat. No.: B3245251
CAS No.: 167173-85-5
M. Wt: 514.5 g/mol
InChI Key: MLGCATYQZVMGBG-PBWVOLNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

UK-2A, a derivative of the natural product fenpicoxamid, primarily targets the cytochrome bc1 complex in the mitochondrial electron transport chain . This complex plays a crucial role in cellular respiration, a process that generates ATP, the energy currency of the cell.

Mode of Action

This compound inhibits the cytochrome c reductase , an enzyme that is part of the cytochrome bc1 complex. This inhibition leads to a rapid loss of mitochondrial membrane potential in fungal spores . In addition, this compound binds at the Qi quinone binding site of cytochrome b . This binding site is different from the Qo site targeted by other fungicides, providing a unique mode of action .

Biochemical Pathways

The inhibition of the cytochrome bc1 complex by this compound disrupts the electron transport chain, a key biochemical pathway in cellular respiration . This disruption prevents the cell from producing ATP, leading to cell death .

Pharmacokinetics

Fenpicoxamid, the prodrug of this compound, is absorbed by fungi and metabolized into this compound . The conversion of fenpicoxamid to this compound occurs readily in cells

Result of Action

The inhibition of the cytochrome bc1 complex by this compound leads to a rapid loss of mitochondrial membrane potential . This results in the disruption of cellular respiration, leading to cell death . This compound shows potent antifungal activity against a broad range of Ascomycete plant pathogens .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the UV and leaf surface stability of fenpicoxamid, the prodrug of this compound, increases its efficacy compared to this compound

Biochemical Analysis

Biochemical Properties

UK-2A interacts with various enzymes and proteins in biochemical reactions. It has been shown to inhibit mitochondrial electron transport (MET) complex III via binding to the Q_i site of cytochrome b . This interaction disrupts the normal function of the MET complex III, leading to its antifungal activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting mitochondrial respiration, which can lead to cell death . This is particularly effective against fungal cells, contributing to its antifungal properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Q_i site of cytochrome b in the MET complex III . This binding inhibits the function of the MET complex III, disrupting the electron transport chain and leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it is known that the compound has a potent and immediate impact on fungal cells due to its inhibition of the MET complex III .

Metabolic Pathways

This compound is involved in the electron transport chain metabolic pathway, where it inhibits the MET complex III . This disruption can lead to changes in metabolic flux and metabolite levels within the cell.

Subcellular Localization

This compound is known to localize to the mitochondria within cells, where it interacts with the MET complex III . This localization is crucial for its function as an inhibitor of the electron transport chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

UK-2A can be synthesized through various methods. One approach involves the use of 3-hydroxy-4-methoxypicolinic acid as a starting material. This method is facilitated by a triple chloro-Pummerer activation . Another method involves the enzymatic synthesis of structural variants of this compound by introducing diverse salicylic acids into the biosynthetic pathway .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis that maintains potency, desirable biodistribution, and metabolic stability. This process often requires the replacement of the central macrocyclic scaffold to reduce molecular complexity .

Chemical Reactions Analysis

Types of Reactions

UK-2A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antifungal properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include salicylic acids and chloro-Pummerer reagents. The conditions often involve enzymatic processes that allow for the incorporation of diverse substituents into the dilactone scaffold .

Major Products

The major products formed from these reactions include various deacyl this compound analogues, which have shown enhanced antifungal activity .

Properties

IUPAC Name

[(3S,6S,7R,8R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O9/c1-14(2)24(31)37-22-15(3)36-26(33)18(28-23(30)20-21(29)19(34-4)10-11-27-20)13-35-25(32)17(22)12-16-8-6-5-7-9-16/h5-11,14-15,17-18,22,29H,12-13H2,1-4H3,(H,28,30)/t15-,17+,18-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGCATYQZVMGBG-PBWVOLNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=NC=CC(=C2O)OC)CC3=CC=CC=C3)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=NC=CC(=C2O)OC)CC3=CC=CC=C3)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501101266
Record name (3S,6S,7R,8R)-3-[[(3-Hydroxy-4-methoxy-2-pyridinyl)carbonyl]amino]-6-methyl-4,9-dioxo-8-(phenylmethyl)-1,5-dioxonan-7-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167173-85-5
Record name (3S,6S,7R,8R)-3-[[(3-Hydroxy-4-methoxy-2-pyridinyl)carbonyl]amino]-6-methyl-4,9-dioxo-8-(phenylmethyl)-1,5-dioxonan-7-yl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167173-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,6S,7R,8R)-3-[[(3-Hydroxy-4-methoxy-2-pyridinyl)carbonyl]amino]-6-methyl-4,9-dioxo-8-(phenylmethyl)-1,5-dioxonan-7-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6S,7R,8R)-8-Benzyl-3-{[(3-hydroxy-4-methoxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UK-2A
Reactant of Route 2
Reactant of Route 2
UK-2A
Reactant of Route 3
UK-2A
Reactant of Route 4
UK-2A
Reactant of Route 5
Reactant of Route 5
UK-2A
Reactant of Route 6
UK-2A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.